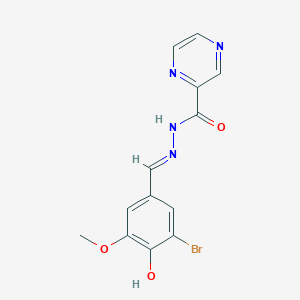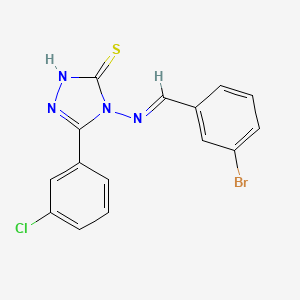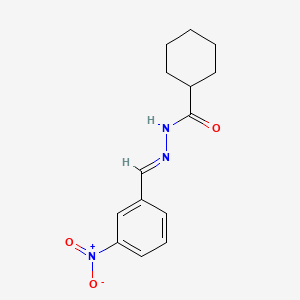![molecular formula C15H18N4O4 B12056845 (2E)-1-(2,4-dinitrophenyl)-2-[2-methyl-5-(propan-2-ylidene)cyclopentylidene]hydrazine](/img/structure/B12056845.png)
(2E)-1-(2,4-dinitrophenyl)-2-[2-methyl-5-(propan-2-ylidene)cyclopentylidene]hydrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-1-(2,4-dinitrophenyl)-2-[2-methyl-5-(propan-2-ylidene)cyclopentylidene]hydrazine is a complex organic compound characterized by its unique structure, which includes a dinitrophenyl group and a cyclopentylidene moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(2,4-dinitrophenyl)-2-[2-methyl-5-(propan-2-ylidene)cyclopentylidene]hydrazine typically involves multiple steps:
-
Formation of the Cyclopentylidene Intermediate: : The initial step involves the preparation of the cyclopentylidene intermediate. This can be achieved through the reaction of a suitable cyclopentanone derivative with an alkylating agent under basic conditions.
-
Introduction of the Dinitrophenyl Group: : The next step involves the nitration of a phenyl ring to introduce the dinitrophenyl group. This is typically done using a mixture of concentrated nitric acid and sulfuric acid.
-
Coupling Reaction: : The final step is the coupling of the cyclopentylidene intermediate with the dinitrophenyl derivative. This is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the hydrazone linkage, leading to the formation of corresponding oxides.
-
Reduction: : Reduction of the nitro groups can yield amino derivatives, which can further participate in various chemical transformations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Formation of oxides or quinones.
Reduction: Formation of amino derivatives.
Substitution: Introduction of various functional groups such as halogens, alkyl, or acyl groups.
科学研究应用
Chemistry
In chemistry, (2E)-1-(2,4-dinitrophenyl)-2-[2-methyl-5-(propan-2-ylidene)cyclopentylidene]hydrazine is used as a reagent in organic synthesis. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable tool for the synthesis of complex molecules.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms, particularly those involving hydrazone formation and cleavage. It can also be used in the development of new pharmaceuticals due to its potential bioactivity.
Medicine
In medicine, derivatives of this compound may be explored for their potential therapeutic effects. The presence of the dinitrophenyl group suggests possible applications in the development of drugs targeting specific enzymes or receptors.
Industry
In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用机制
The mechanism of action of (2E)-1-(2,4-dinitrophenyl)-2-[2-methyl-5-(propan-2-ylidene)cyclopentylidene]hydrazine involves its interaction with molecular targets through its hydrazone linkage and dinitrophenyl group. These interactions can lead to the inhibition or activation of specific enzymes or receptors, depending on the context. The compound may also participate in redox reactions, influencing cellular processes.
相似化合物的比较
Similar Compounds
(2E)-1-(2,4-dinitrophenyl)-2-[2-methyl-5-(propan-2-ylidene)cyclopentylidene]hydrazine: Similar compounds include other hydrazones with different substituents on the phenyl ring or the cyclopentylidene moiety.
Hydrazones: Compounds such as benzaldehyde phenylhydrazone and acetone phenylhydrazone share similar structural features but differ in their specific substituents.
Uniqueness
The uniqueness of this compound lies in its combination of a dinitrophenyl group with a cyclopentylidene moiety, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
属性
分子式 |
C15H18N4O4 |
|---|---|
分子量 |
318.33 g/mol |
IUPAC 名称 |
N-[(E)-(2-methyl-5-propan-2-ylidenecyclopentylidene)amino]-2,4-dinitroaniline |
InChI |
InChI=1S/C15H18N4O4/c1-9(2)12-6-4-10(3)15(12)17-16-13-7-5-11(18(20)21)8-14(13)19(22)23/h5,7-8,10,16H,4,6H2,1-3H3/b17-15+ |
InChI 键 |
ZALKZLTYDBGFJP-BMRADRMJSA-N |
手性 SMILES |
CC\1CCC(=C(C)C)/C1=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
规范 SMILES |
CC1CCC(=C(C)C)C1=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Bis(5h-dibenzo[a,d]cyclohepten-5-yl)amine](/img/structure/B12056767.png)
![2-[(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoro-1,1-dimethylundecyloxy)carbonyloxyimino]-2-phenylacetonitrile](/img/structure/B12056777.png)



![tert-butyl N-[5-[(Z)-N'-hydroxycarbamimidoyl]pyridin-2-yl]carbamate](/img/structure/B12056805.png)
![N-(2-Aminoethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide 2,2,2-trifluoroacetate](/img/structure/B12056820.png)




![3-[(tert-Butyldimethylsilyloxy)methyl]aziridine-2-carboxaldehyde dimer](/img/structure/B12056873.png)
![2-[4-[(E)-(ethylcarbamothioylhydrazinylidene)methyl]phenoxy]acetic acid](/img/structure/B12056878.png)

